N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide
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Overview
Description
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide is a synthetic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiophene ring, a piperidinone moiety, and a carboxamide group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route begins with the reaction of 4-chloronitrobenzene with piperidine to form an intermediate. This intermediate undergoes further reactions, including oxidation and cyclization, to yield the desired compound. Sodium chlorite is often used as an oxidizing agent under mild conditions to facilitate the formation of the piperidinone ring .
Industrial Production Methods
In industrial settings, the production of this compound is optimized for efficiency and scalability. The process involves the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the thiophene ring and the piperidinone moiety.
Common Reagents and Conditions
Oxidation: Sodium chlorite is commonly used as an oxidizing agent under mild conditions.
Reduction: Zinc and acetic acid are often employed as reducing agents.
Substitution: Various nucleophiles can be used to substitute the chlorine atom in the intermediate stages of synthesis.
Major Products
The major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications.
Scientific Research Applications
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies have shown that it acts as a competitive inhibitor, binding to the active site of the target enzyme .
Comparison with Similar Compounds
Similar Compounds
Rivaroxaban: Another anticoagulant with a similar mechanism of action.
Uniqueness
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its thiophene ring and piperidinone moiety contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-12-11-13(18-17(21)15-5-4-10-22-15)7-8-14(12)19-9-3-2-6-16(19)20/h4-5,7-8,10-11H,2-3,6,9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEJLOUGTZDVQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CS2)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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